2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate
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Overview
Description
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate is a complex organic compound that features a unique combination of functional groups, including a benzothiazinone moiety, a morpholine ring, and a carbodithioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzothiazinone intermediate with morpholine in the presence of a suitable catalyst.
Formation of the Carbodithioate Ester: The final step involves the reaction of the morpholine-substituted benzothiazinone with carbon disulfide and an appropriate alkylating agent to form the carbodithioate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiazinone core.
Hydrolysis: The carbodithioate ester can be hydrolyzed to form the corresponding thiol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbodithioate ester.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest that it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of novel antimicrobial or anticancer agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional group diversity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The benzothiazinone moiety may bind to enzyme active sites, while the morpholine ring and carbodithioate ester could facilitate interactions with other biomolecules. These interactions may lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl morpholine-4-carbodithioate: shares similarities with other benzothiazinone derivatives and morpholine-containing compounds.
2-oxo-2-phenyl-ethyl morpholine-4-carbodithioate: This compound has a similar structure but with a phenyl group instead of the benzothiazinone moiety.
2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl sulfanyl acetic acid: This compound features a sulfanyl acetic acid group instead of the morpholine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzothiazinone moiety, morpholine ring, and carbodithioate ester in a single molecule makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3O3S3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C15H15N3O3S3/c19-12(9-23-15(22)18-5-7-21-8-6-18)16-14-17-13(20)10-3-1-2-4-11(10)24-14/h1-4H,5-9H2,(H,16,17,19,20) |
InChI Key |
NYOYTWKLWXHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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